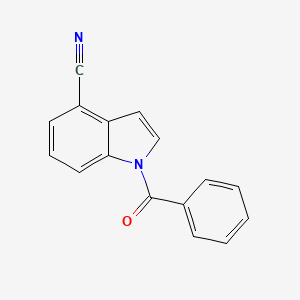

1-Benzoyl-1h-indole-4-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in the realm of bioactive compounds. nih.govorgsyn.orgrsc.org Its presence in the amino acid tryptophan makes it a fundamental component of proteins and a precursor to vital biomolecules such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. orgsyn.orgrsc.org Beyond its natural prevalence, the indole ring is a core component of numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govorgsyn.org

The electron-rich nature of the indole ring system makes it a versatile platform for a variety of chemical transformations, allowing for its functionalization at multiple positions. nih.gov This adaptability has spurred the development of a vast number of synthetic methodologies aimed at creating diverse and complex indole derivatives. nih.govresearchgate.net Consequently, the indole scaffold continues to be a focal point in drug discovery and materials science. nih.govrsc.org

Role of Nitrile and Benzoyl Functionalities in Directing Chemical Reactivity and Molecular Design

The chemical behavior of 1-Benzoyl-1H-indole-4-carbonitrile is significantly influenced by its nitrile and benzoyl substituents.

The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis. Its strong electron-withdrawing nature via induction and resonance deactivates the benzene portion of the indole ring towards electrophilic substitution while activating the carbon atom of the nitrile for nucleophilic attack. The carbon-nitrogen triple bond can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition of organometallic reagents to form ketones. chemicalbook.com This suite of reactions provides a gateway to a wide range of other functional groups, making the nitrile a valuable synthetic handle.

The benzoyl group (-C(=O)Ph) , attached to the indole nitrogen, classifies the molecule as an N-acyl indole. This group has a profound impact on the electronic properties and reactivity of the indole ring. The electron-withdrawing character of the acyl group decreases the electron density of the pyrrole ring, which can influence its participation in electrophilic aromatic substitution reactions. The benzoyl group itself can be a site for chemical modification and its presence can be used as a protecting group in organic synthesis, which can be removed under specific conditions. nih.gov In the context of molecular design, the benzoyl moiety can participate in π-π stacking and other non-covalent interactions, influencing the solid-state packing and receptor binding properties of the molecule.

Historical Development of Synthetic Methodologies for Indole-4-carbonitrile Derivatives

The synthesis of indole derivatives has a rich history, with several named reactions forming the bedrock of modern indole chemistry. Seminal methods like the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses have been fundamental in accessing the core indole structure. nih.govrsc.org

The introduction of a carbonitrile at the C4 position of the indole ring has been a more specific synthetic challenge. Historically, the synthesis of functionalized indoles often involved building the ring from appropriately substituted benzene derivatives. For instance, the Reissert indole synthesis has been utilized to prepare 4-nitroindoles, which can then be converted to the corresponding 4-cyanoindoles.

More contemporary methods have focused on the late-stage functionalization of the pre-formed indole ring. Palladium-catalyzed cross-coupling reactions, such as the cyanation of a 4-haloindole, have become a powerful tool for the direct introduction of the nitrile group. The development of these modern catalytic systems has significantly improved the efficiency and functional group tolerance for the synthesis of indole-4-carbonitrile derivatives.

A general pathway to substituted indole-2-carbonitriles has been described, involving the iodination of the indole at the 3-position followed by cross-coupling reactions, highlighting the modularity of modern synthetic approaches to functionalized indoles. nih.gov

Overview of Current Research Trajectories Involving N-Acyl Indoles and Their Functionalized Analogs

Current research involving N-acyl indoles, such as this compound, is diverse and spans multiple areas of chemical science. A significant focus lies in the development of new and more efficient methods for their synthesis. oakwoodchemical.commdpi.com This includes the use of novel catalysts and reagents to achieve chemoselective N-acylation of indoles, often with a focus on mild reaction conditions and broad functional group tolerance. oakwoodchemical.commdpi.com For example, thioesters have been reported as a stable acyl source for the N-acylation of indoles. oakwoodchemical.commdpi.com

Furthermore, N-acyl indoles serve as important intermediates in organic synthesis. Research has explored their use in reactions such as trifluoromethylselenolation/N-acylation to produce highly functionalized indole products. rsc.org The N-acyl group can also act as a directing group, influencing the regioselectivity of further substitutions on the indole ring.

In the field of medicinal chemistry, N-acyl indoles are continuously being investigated for their potential biological activities. The modification of the N-acyl group is a common strategy in structure-activity relationship (SAR) studies to optimize the pharmacological profile of indole-based drug candidates.

Interactive Data Table: Physicochemical Properties of a Related Compound: 1-benzyl-1H-indole-4-carbonitrile

| Property | Value | Reference |

| Molecular Formula | C16H12N2 | nih.gov |

| Molecular Weight | 232.28 g/mol | sigmaaldrich.com |

| Form | Solid | hit2lead.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

503829-97-8 |

|---|---|

Molecular Formula |

C16H10N2O |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

1-benzoylindole-4-carbonitrile |

InChI |

InChI=1S/C16H10N2O/c17-11-13-7-4-8-15-14(13)9-10-18(15)16(19)12-5-2-1-3-6-12/h1-10H |

InChI Key |

FZNBNFCHDVSZOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C(C=CC=C32)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Optimization for 1 Benzoyl 1h Indole 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for the 1-Benzoyl-1H-indole-4-carbonitrile Core

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of potential synthetic routes. The most apparent disconnections are the N-benzoyl and the C4-nitrile bonds. This leads to two primary precursor molecules: 1H-indole-4-carbonitrile and benzoyl chloride (or a related benzoylating agent).

Further disconnection of the indole (B1671886) ring itself suggests pathways starting from simpler, functionalized benzene (B151609) derivatives. A C-N bond disconnection within the pyrrole (B145914) ring points towards substituted anilines and a two-carbon synthon. Alternatively, a C-C bond disconnection can lead to strategies involving cyclization of ortho-substituted anilines. The nitrile group at C4 can be envisioned as arising from a precursor functional group, such as a halogen, an aldehyde, or even a direct C-H bond.

Classical and Modern Approaches to Indole Ring Construction and Functionalization at C4

The formation of the indole ring is a cornerstone of this synthesis. Both classical and modern methods can be employed, with specific considerations for achieving substitution at the C4 position.

Fischer Indole Synthesis and Modifications for 4-Substituted Indoles

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.comtestbook.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize a 4-substituted indole like 1H-indole-4-carbonitrile, a meta-substituted phenylhydrazine would be required. For instance, (3-cyanophenyl)hydrazine could be reacted with a suitable aldehyde or ketone.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgbyjus.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, can influence the reaction's outcome. wikipedia.orgtestbook.com

While the Fischer synthesis is powerful, its application to heavily substituted or electronically demanding substrates can sometimes be challenging. Modifications, such as those developed by Buchwald involving palladium catalysis to form the necessary N-arylhydrazones from aryl bromides and hydrazones, have expanded the scope of this classical reaction. wikipedia.org

Palladium-Catalyzed Cyclization and Coupling Reactions for Indole Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for heterocycle synthesis. rsc.orgyoutube.com These methods offer high efficiency and functional group tolerance. For the synthesis of 4-substituted indoles, palladium-catalyzed intramolecular cyclizations of appropriately substituted anilines are particularly relevant.

One such strategy involves the reductive N-heteroannulation of 2-nitrostyrenes. For example, methyl 2-ethenyl-3-nitrobenzoate can be effectively cyclized to methyl indole-4-carboxylate in the presence of a palladium catalyst and a phosphine (B1218219) ligand under a carbon monoxide atmosphere. orgsyn.org This carboxylate can then be further manipulated to yield the desired nitrile.

Another approach is the palladium-catalyzed annulation of (2-aminophenyl)methanols with suitable coupling partners. rsc.org While this often leads to indolines, subsequent oxidation can provide the aromatic indole core. The strategic placement of a cyano group on the aniline (B41778) precursor would directly lead to the desired 4-cyanoindole (B94445) scaffold.

Introduction of the Nitrile Group at the C4 Position

The introduction of the nitrile group at the C4 position of the indole ring is a critical step. This can be achieved either through direct functionalization of the C4-H bond or by converting a pre-existing functional group at that position. Accessing the C4 position of the indole nucleus for functionalization has historically been challenging. researchgate.net

Direct C-H Cyanylation Methodologies

Direct C-H cyanation offers an atom-economical approach to installing the nitrile group. While C2 and C3 cyanation of indoles are more common, recent advances have enabled more challenging C-H functionalizations. acs.orgorganic-chemistry.orgrsc.orgrsc.org Palladium-catalyzed methods have been developed for the direct cyanation of indole C-H bonds, often employing directing groups to achieve regioselectivity. rsc.org For C4-cyanation, a directing group at the N1 or C3 position might be necessary to favor functionalization at the desired position.

Electrochemical methods have also emerged as a green and efficient way to achieve C-H cyanation of indoles, although these methods often favor the C2 or C3 positions. nih.govacs.orgorganic-chemistry.org Further research into substrate control and catalyst design may enable selective C4-cyanation using this technique.

Conversion of Other Functionalities to Nitriles

A more traditional and often more reliable approach involves the conversion of a pre-existing functional group at the C4 position into a nitrile. Common precursors include:

Halogens: A 4-bromo or 4-iodoindole can undergo a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂). nih.govacs.org This is a robust and widely used transformation.

Aldehydes: A 4-formylindole (B1175567) can be converted to the corresponding oxime, which is then dehydrated to the nitrile.

Carboxylic Acids/Esters: A 4-carboxyindole or its ester derivative can be converted to a primary amide, which is subsequently dehydrated using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) to yield the nitrile.

Amines: A 4-aminoindole (B1269813) can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with a cyanide salt to introduce the nitrile group.

Once the 1H-indole-4-carbonitrile is synthesized, the final step is the N-benzoylation. This is typically achieved by reacting the indole with benzoyl chloride in the presence of a base, such as sodium hydride or potassium hydroxide (B78521), in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgnih.gov

N-Benzoylation Techniques for 1-Substituted Indoles

The N-acylation of indoles is a fundamental transformation in organic synthesis. However, the chemoselectivity between N-acylation and C3-acylation can be a challenge due to the multiple reactive sites on the indole ring. For the synthesis of this compound, selective N-benzoylation of the 1H-indole-4-carbonitrile precursor is the key step.

The use of benzoyl halides, particularly benzoyl chloride, and benzoic anhydride represents the classical approach to N-benzoylation of indoles. These reactions are typically performed in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

The Schotten-Baumann reaction, a well-established method for the acylation of amines, is applicable to indoles. nih.govresearchgate.net This typically involves reacting the indole with benzoyl chloride in a biphasic system with an aqueous base like sodium hydroxide, or in an organic solvent with a tertiary amine base such as pyridine (B92270) or triethylamine. nih.gov While effective, the use of the highly reactive and toxic benzoyl chloride can lead to poor functional group tolerance. mdpi.comnih.gov

Benzoic anhydride serves as a less reactive and often more selective alternative to benzoyl chloride. The reaction generally requires heating or the use of a catalyst to proceed at a reasonable rate.

A study on the N-aroylation of substituted indoles demonstrated that the sodium salt of indole reacts with N-aroylbenzotriazoles in THF to afford the corresponding N-aroylindoles in good yields. rsc.org For instance, the reaction of the sodium salt of indole with benzotriazol-1-yl-phenylmethanone at 25°C for 12 hours produced 1-benzoyl-1H-indole in 81% yield, a significant improvement over the 32% yield reported with benzoyl chloride. rsc.org

| Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

| Aniline | Benzoyl Chloride | Pyridine / Basic Alumina (B75360) | Solvent-free | Microwave | Benzanilide | High | nih.gov |

| Indole | Benzoyl Chloride | Sodium Hydroxide | Water/Organic | Room Temp | 1-Benzoyl-1H-indole | - | nih.govresearchgate.net |

| Indole | Benzotriazol-1-yl-phenylmethanone | NaH | THF | 25°C, 12h | 1-Benzoyl-1H-indole | 81 | rsc.org |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs2CO3 | Xylene | 140°C, 12h | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | nih.govbeilstein-journals.org |

This table presents a selection of N-acylation reactions on indoles and related amines, showcasing different acylating agents and reaction conditions.

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the N-acylation of indoles, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents.

One such approach is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.gov This method allows for the formation of N-acylated indoles from readily available starting materials in a single flask under mild conditions, with water being the only byproduct. The reaction proceeds through the oxidation of the alcohol to the corresponding aldehyde, which then forms an aminal intermediate with the indole. Subsequent oxidation of the aminal leads to the N-acylated product. nih.gov

The use of thioesters as a stable acyl source provides a mild, efficient, and highly chemoselective method for the N-acylation of indoles. nih.govbeilstein-journals.org This reaction is tolerant of various functional groups and avoids the use of sensitive and reactive acyl chlorides. The reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of cesium carbonate in xylene at 140°C afforded the corresponding N-acylated indole in 62% yield. nih.govbeilstein-journals.org

Solvent-free reaction conditions, often in combination with microwave irradiation, represent another green strategy. A procedure for the N-benzoylation of amines using benzoyl chloride and pyridine supported on basic alumina under microwave irradiation has been reported to be rapid and high-yielding. nih.gov

| Green Approach | Catalyst/Reagent | Key Advantages | Ref |

| Dehydrogenative Coupling | TPAP (catalytic) | Use of alcohols as acyl source, water as byproduct | nih.gov |

| Thioester Acylation | Thioesters, Cs2CO3 | Stable and less hazardous acyl source, good functional group tolerance | nih.govbeilstein-journals.org |

| Solvent-Free Microwave | PhCOCl-Py/Basic Alumina | Rapid reaction times, reduced solvent waste | nih.gov |

This table summarizes various green chemistry approaches for the N-acylation of indoles.

Stereoselective Synthesis of Chiral Analogs Bearing the this compound Motif

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. The creation of chiral analogs of this compound would likely involve the introduction of a stereocenter on the indole core, followed by N-benzoylation. The catalytic asymmetric functionalization of the indole ring is a rapidly developing field. nih.govacs.org

One powerful strategy is the catalytic asymmetric dearomatization (CADA) of indoles. rsc.orgnih.govrsc.org This approach utilizes chiral catalysts, often chiral phosphoric acids (CPAs), to control the stereoselective addition of electrophiles to the indole ring, leading to the formation of chiral indolenines or fused indolines. rsc.orgnih.govrsc.org These chiral intermediates can then be further functionalized. For instance, a CPA-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles with naphthoquinone monoimines has been shown to produce chiral indolenines and fused indolines in high yields and with excellent enantioselectivities. rsc.orgnih.govrsc.org

Organocatalysis offers a broad range of strategies for the asymmetric functionalization of indoles. nih.govacs.org Chiral organocatalysts can be employed in various reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions, to introduce chirality at different positions of the indole ring. The resulting chiral indole derivatives, which could include those with a cyano group at the 4-position, can then be subjected to N-benzoylation to yield the desired chiral analogs of this compound.

| Catalytic System | Reaction Type | Chiral Product | Ref |

| Chiral Phosphoric Acid (CPA) | Asymmetric Dearomatization | Chiral Indolenines/Fused Indolines | rsc.orgnih.govrsc.org |

| Organocatalysts | Michael Addition, Friedel-Crafts, Cycloaddition | Chiral Functionalized Indoles | nih.govacs.org |

This table highlights catalytic systems used for the stereoselective synthesis of chiral indole derivatives.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, especially for reactions that are exothermic, hazardous, or require precise control over reaction parameters. mdpi.comresearchgate.net The synthesis of indole derivatives has been successfully translated to continuous flow systems, leading to improved yields, shorter reaction times, and enhanced scalability. mdpi.comresearchgate.net

The Fischer indole synthesis, a cornerstone for indole preparation, has been adapted to flow conditions, often in combination with microwave assistance, to achieve rapid and efficient synthesis. mdpi.comresearchgate.net Similarly, the functionalization of the indole nitrogen via N-alkylation or N-acylation has been demonstrated in flow reactors. For example, the N-methylation of indole with dimethyl carbonate has been efficiently carried out in a continuous flow system using an ionic liquid as the catalyst. mdpi.com

The benefits of flow chemistry, such as superior heat and mass transfer, allow for the use of higher temperatures and pressures, which can significantly accelerate reaction rates. This is particularly advantageous for the synthesis of this compound, as the N-benzoylation step could be optimized for high throughput and efficiency in a continuous flow setup.

| Reaction | Flow System | Advantages | Ref |

| Fischer Indole Synthesis | Microwave-assisted flow | Shorter reaction times, higher yields | mdpi.comresearchgate.net |

| N-methylation of Indole | Flow reactor with ionic liquid catalyst | Scalability, efficient | mdpi.com |

| C-2 Acylation of Indole | Dual photoredox/palladium catalysis in flow | High productivity, room temperature conditions | mdpi.com |

This table provides examples of indole synthesis and functionalization in continuous flow systems.

Multicomponent Reaction (MCR) Strategies for Complex Indole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates atoms from all starting materials. nih.govresearchgate.netrsc.orgnih.govrsc.org MCRs are characterized by their high atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govresearchgate.netrsc.orgnih.govrsc.org

Several MCRs have been developed for the synthesis of highly functionalized and fused indole derivatives. These reactions often exploit the nucleophilic character of the C3-position of the indole ring. For example, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles from indoles, formaldehyde, and amino hydrochlorides. nih.govrsc.orgrsc.org

While a direct MCR for the synthesis of this compound is not readily apparent, MCR strategies could be employed to synthesize a complex, functionalized indole-4-carbonitrile precursor, which could then be N-benzoylated in a subsequent step. This approach would allow for the rapid generation of a library of diverse analogs.

| MCR Type | Components | Product Type | Ref |

| Indole-fused Oxadiazepine Synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused seven-membered heterocycles | nih.govrsc.orgrsc.org |

| Tetrahydrocarboline Synthesis | Indole derivative, Formaldehyde, Amino hydrochloride | Tetrahydrocarbolines | nih.gov |

| Indole-based MCRs | Various | Diverse functionalized indoles | researchgate.net |

This table showcases examples of multicomponent reactions for the synthesis of complex indole derivatives.

Chemical Reactivity and Mechanistic Studies of 1 Benzoyl 1h Indole 4 Carbonitrile

Electrophilic Aromatic Substitution (EAS) Patterns on the Indole (B1671886) Nucleus and the Benzoyl Group

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS), with a reactivity significantly greater than that of benzene (B151609). bhu.ac.in The preferred site of electrophilic attack on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (a 3H-indolium cation) is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.inwikipedia.org

However, in 1-Benzoyl-1H-indole-4-carbonitrile, the reactivity and regioselectivity of EAS are significantly influenced by the two electron-withdrawing groups (EWGs). The N-benzoyl group strongly deactivates the indole nucleus towards electrophilic attack by reducing the electron-donating ability of the nitrogen atom into the pyrrole (B145914) ring. nih.gov The C4-carbonitrile group further deactivates the benzene portion of the indole ring.

On the Indole Nucleus: Due to the strong deactivating effect of the N-benzoyl group, EAS on the pyrrole ring is expected to be difficult. If a reaction were to be forced, the C3 position remains the most probable site of substitution, assuming it is sterically accessible. Should the C3 position be blocked or the conditions be sufficiently acidic to cause protonation at C3, electrophilic attack may occur on the benzene ring. wikipedia.org In such cases, the C5 position is often the next most reactive site in substituted indoles. wikipedia.org

On the Benzoyl Group: The benzoyl group itself can undergo EAS. The carbonyl moiety is a deactivating group and a meta-director. Therefore, electrophilic attack on the benzoyl ring would be expected to occur at the meta-positions (C3' or C5') relative to the carbonyl group, and would require forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Directing Effect of Substituents | Predicted Site of Attack | Reactivity |

|---|---|---|---|

| Indole Nucleus | N-Benzoyl (deactivating), C4-Nitrile (deactivating) | C3 (if accessible), otherwise C5 | Low |

| Benzoyl Group | Carbonyl (meta-directing, deactivating) | C3' / C5' | Low |

Nucleophilic Reactivity of the Nitrile Functionality

The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are capable of adding across the carbon-nitrogen triple bond. youtube.com

The initial reaction with a Grignard reagent forms an imine magnesium salt intermediate. youtube.com This intermediate is typically not isolated but is subjected to aqueous workup (hydrolysis) to yield a ketone. youtube.com This two-step sequence provides a powerful method for the synthesis of ketones from nitriles. youtube.com Given this general reactivity, this compound is expected to react with various organometallic reagents at the nitrile carbon.

General Reaction with Grignard Reagents:

Addition: this compound + R-MgX → Intermediate imine salt

Hydrolysis: Intermediate imine salt + H₃O⁺ → 1-Benzoyl-4-acyl-1H-indole

Table 2: Potential Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent Example | Expected Product (after workup) |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-Benzoyl-4-acetyl-1H-indole |

| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-Benzoyl-4-pentanoyl-1H-indole |

Hydrolysis and Other Transformations of the Nitrile Group

The nitrile functionality can be converted into other important functional groups, most notably carboxylic acids and primary amines.

Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.com

Acidic Hydrolysis: Heating this compound with a dilute aqueous acid, such as hydrochloric acid (HCl), would yield 1-benzoyl-1H-indole-4-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), would initially produce the sodium salt of the carboxylic acid (sodium 1-benzoyl-1H-indole-4-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture would be required to obtain the free carboxylic acid. chemguide.co.uk Biocatalytic hydrolysis using nitrilase enzymes also represents a mild alternative for converting nitriles to carboxylic acids. thieme-connect.deresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. cdnsciencepub.com This reaction would convert this compound into 1-Benzoyl-4-(aminomethyl)-1H-indole.

Table 3: Summary of Nitrile Group Transformations

| Reaction | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | 1-Benzoyl-1H-indole-4-carboxamide | 1-Benzoyl-1H-indole-4-carboxylic acid |

| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH), Heat | 1-Benzoyl-1H-indole-4-carboxamide | Sodium 1-benzoyl-1H-indole-4-carboxylate |

| Reduction | 1. LiAlH₄ in ether/THF; 2. H₂O workup | Imine-aluminum complex | 1-Benzoyl-4-(aminomethyl)-1H-indole |

Reactivity of the N-Benzoyl Moiety: Cleavage and Rearrangement Reactions

Cleavage (Debenzoylation): The N-benzoyl group is often employed as a protecting group for the indole nitrogen. Its removal, or cleavage, can be achieved under various conditions. Basic hydrolysis, for instance using cesium carbonate (Cs₂CO₃) or sodium hydroxide, is a common method to cleave the amide bond and regenerate the N-H indole. nih.gov More specialized methods have also been developed, such as the use of a triethylsilane and potassium tert-butoxide (KOtBu/Et₃SiH) system, which has been shown to be effective for the reductive cleavage of groups from heteroaromatics. researchgate.net The cleavage of benzyl (B1604629) groups from indole nitrogen is also a well-documented process. researchgate.net

Rearrangement Reactions: While the indole nucleus is known to be formed through various rearrangement reactions like the Fischer, Bartoli, and Reissert syntheses, rearrangements involving the pre-formed N-benzoyl group itself are not commonly reported for this substrate. youtube.comacs.org Sigmatropic rearrangements are a key feature of some indole syntheses, such as the copernicus.orgcopernicus.org-sigmatropic rearrangement in the Fischer indole synthesis, but this is a constructive reaction rather than a transformation of the this compound molecule. youtube.com

Radical Reactions Involving the Indole or Nitrile Groups

The indole ring can participate in radical reactions. For example, the direct cyanomethylation of indoles at the C2 or C3 position has been achieved via photoredox catalysis, where a radical generated from bromoacetonitrile (B46782) is introduced onto the indole ring. nih.gov Nitrogen-centered radicals can also be generated from indole derivatives and undergo cyclization reactions. acs.org

For this compound, the deactivating nature of the substituents would likely influence the feasibility and regioselectivity of such radical additions. The generation of acyl radicals from precursors and their subsequent reactions are also known, which could be a potential pathway for modification if a suitable precursor were designed. rsc.org While direct radical attack on the nitrile group is less common, radical cyanation methods exist for the synthesis of nitriles from other functional groups. acs.orgrsc.org

Cycloaddition and Pericyclic Reactions with the Indole System

The indole double bond between C2 and C3 can participate in cycloaddition reactions.

[2+2] Photocycloaddition: N-acylindoles, such as N-benzoylindole, are known to undergo photochemical [2+2] cycloaddition reactions with alkenes like cyclopentene. cdnsciencepub.com This reaction proceeds via a triplet 1,4-biradical intermediate to form cyclobutane-fused indole derivatives. cdnsciencepub.comcdnsciencepub.com It is plausible that this compound would exhibit similar reactivity under photochemical conditions.

Diels-Alder ([4+2] Cycloaddition): The indole ring is generally a poor diene but can act as a dienophile in Diels-Alder reactions. wikipedia.org For instance, it can react with dienes like 2-aminofurans. wikipedia.org The electron-withdrawing substituents on this compound would enhance its dienophilic character, potentially facilitating reactions with electron-rich dienes. Inverse-electron-demand aza-Diels-Alder reactions are also a known class of reactions for forming heterocyclic systems. beilstein-journals.orglibretexts.org

[3+2] Dipolar Cycloaddition: The nitrile group can participate in [3+2] cycloadditions. For example, reaction with an azide (B81097) (e.g., sodium azide) in the presence of a Lewis acid can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid. This reaction proceeds via an in situ generated nitrile oxide dipole. uchicago.edu

Investigation of Reaction Kinetics and Thermodynamics for Key Transformations

Kinetic studies on the nitrosation of 3-substituted indoles have been performed, revealing equilibrium between the reactants and the 1-nitroso product. rsc.orgrsc.org The atmospheric oxidation of indole by hydroxyl radicals has also been kinetically characterized, with a calculated lifetime of about 20 minutes, highlighting the high reactivity of the unsubstituted indole ring. copernicus.org

More relevantly, the photochemical cycloaddition of N-benzoylindole with alkenes has been studied kinetically. cdnsciencepub.comcdnsciencepub.com For the reaction with cyclopentene, the triplet excited state lifetime of N-benzoylindole was determined to be (2.8 ± 0.3) × 10⁻⁸ s, with a quantum yield of intersystem crossing of 0.39 ± 0.01. cdnsciencepub.com The rate constant for the reaction of the triplet excited state with the alkene was calculated to be in the range of (1.8 ± 0.1) × 10⁷ M⁻¹s⁻¹ to (4.0 ± 0.8) × 10⁶ M⁻¹s⁻¹. cdnsciencepub.com

Table 4: Kinetic Data for Reactions of Related Indole Derivatives

| Reaction | Indole Derivative | Reactant | Rate Constant (k) / Parameter | Reference |

|---|---|---|---|---|

| Photocycloaddition | N-Benzoylindole | Cyclopentene | k = (1.8 ± 0.1) × 10⁷ M⁻¹s⁻¹ | cdnsciencepub.com |

| Photocycloaddition | N-Benzoylindole | cis-Octene | k = (1.7 ± 0.3) × 10⁷ M⁻¹s⁻¹ | cdnsciencepub.com |

| Oxidation | Indole | •OH radical | k = 1.54 × 10⁻¹⁰ cm³ molecule⁻¹s⁻¹ | copernicus.org |

| Nitrosation | 3-Methylindole | Nitrous Acid | Equilibrium study, rate constants determined | rsc.org |

These data suggest that transformations of this compound, particularly photochemical reactions, would proceed at measurable rates, although the specific values would be modulated by the electronic effects of the C4-nitrile group.

Computational and Spectroscopic Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms and the characterization of transient intermediates and transition states are fundamental to understanding the chemical reactivity of this compound. While specific, in-depth computational and spectroscopic studies exclusively focused on this particular molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related indole derivatives and applying established principles of physical organic chemistry. Methodologies such as Density Functional Theory (DFT) for computational analysis and various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools in this endeavor.

Computational Approaches to Mechanistic Elucidation

Computational chemistry, particularly DFT, serves as a powerful tool for investigating reaction pathways, determining the geometries of intermediates and transition states, and calculating their relative energies. researchgate.net For N-acylindoles like this compound, DFT calculations can provide critical insights into their reactivity, particularly in electrophilic substitution reactions.

It is well-established that the indole nucleus is electron-rich and prone to electrophilic attack, with the C3 position being the most common site of reaction. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate, known as the Wheland intermediate or sigma complex, without disrupting the aromaticity of the benzene ring. nih.gov DFT studies on similar indole systems can model the energy profiles for electrophilic attack at different positions of the indole ring (e.g., C2, C3, C5, C6, C7). These calculations typically reveal that the activation barrier for substitution at the C3 position is the lowest, confirming its kinetic favorability.

For this compound, the presence of the electron-withdrawing benzoyl group at the N1 position and the carbonitrile group at the C4 position significantly influences the electron density distribution of the indole ring system. The benzoyl group, through resonance and inductive effects, and the carbonitrile group, primarily through its strong electron-withdrawing inductive and resonance effects, are expected to deactivate the ring towards electrophilic attack compared to unsubstituted indole. DFT calculations can quantify this deactivation by computing molecular properties such as the electrostatic potential (MEP) and frontier molecular orbital (FMO) energies (HOMO and LUMO). The MEP would likely show a decrease in negative potential around the pyrrole ring, while the HOMO energy would be lowered, indicating reduced nucleophilicity.

A hypothetical DFT study on the mechanism of a representative electrophilic substitution reaction, such as nitration, on this compound would involve the following steps:

Geometry Optimization: The ground state geometries of the reactant (this compound), the electrophile (e.g., NO₂⁺), the intermediates for attack at each possible position, and the transition states connecting them would be optimized.

Energy Calculations: The energies of all optimized structures would be calculated to construct a potential energy surface for the reaction. This would allow for the determination of activation energies and reaction enthalpies.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to verify that a calculated transition state indeed connects the reactant and product of a particular elementary step. researchgate.net

The following table illustrates the kind of data that would be generated from such a computational study, though it is important to note that this is a representative example and not based on actual published results for this specific compound.

Table 1: Hypothetical DFT (B3LYP/6-31G*) Calculated Relative Energies for Electrophilic Nitration of this compound

| Species | Position of Attack | Relative Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|---|

| Reactants | - | 0.0 | Minimum |

| Transition State 1 | C3 | +15.2 | Saddle Point |

| Intermediate 1 (Sigma Complex) | C3 | +5.8 | Minimum |

| Transition State 2 | C2 | +21.5 | Saddle Point |

| Intermediate 2 (Sigma Complex) | C2 | +12.3 | Minimum |

| Transition State 3 | C5 | +19.8 | Saddle Point |

| Intermediate 3 (Sigma Complex) | C5 | +9.1 | Minimum |

Spectroscopic Elucidation of Reaction Mechanisms

Spectroscopic methods are indispensable for the characterization of reactants, products, and, in some cases, stable intermediates in a reaction sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. mdpi.com In the context of reaction mechanisms, NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. For this compound, the chemical shifts of the indole protons and carbons would be sensitive to the electronic environment. For instance, the introduction of an electrophile at the C3 position would lead to significant changes in the chemical shifts of the remaining protons and carbons, which can be predicted and compared with experimental data. While direct detection of transient intermediates by NMR is often challenging due to their low concentration and short lifetimes, in some cases, low-temperature NMR experiments can successfully trap and characterize these species.

The following table provides expected ¹H NMR chemical shift ranges for the aromatic protons of this compound, based on data from analogous substituted indoles. mdpi.commdpi.comrsc.orgrsc.org

Table 2: Expected ¹H NMR Chemical Shift Ranges for Aromatic Protons of this compound in CDCl₃

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 7.2 - 7.5 | d |

| H3 | 6.6 - 6.9 | d |

| H5 | 7.6 - 7.9 | dd |

| H6 | 7.3 - 7.6 | t |

| H7 | 8.0 - 8.3 | d |

| Benzoyl Protons | 7.4 - 7.8 | m |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups would be prominent features in the IR spectrum. The C≡N stretch is typically observed in the range of 2220-2260 cm⁻¹, while the C=O stretch of the benzoyl group attached to the indole nitrogen would likely appear around 1680-1700 cm⁻¹. During a reaction, changes in these vibrational frequencies can provide evidence for the transformation of these functional groups. For example, if a reaction were to involve the hydrolysis of the nitrile group, the disappearance of the C≡N absorption and the appearance of new bands corresponding to a carboxylic acid or amide would be observed. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Derivatization, Analog Design, and Structure Reactivity Relationship Studies

Rational Design of Analogs for Modulating Electronic and Steric Properties

The rational design of analogs of 1-benzoyl-1h-indole-4-carbonitrile focuses on the systematic modification of its structure to fine-tune its electronic and steric characteristics. These modifications can be strategically introduced at three primary locations: the indole (B1671886) nitrogen, the indole ring system, and the benzoyl moiety. The goal is to understand and control the molecule's reactivity, selectivity, and potential interactions with biological targets.

The electronic properties of the indole ring are significantly influenced by the N-benzoyl group, which is electron-withdrawing and thus deactivates the pyrrole (B145914) ring towards electrophilic attack. The C4-carbonitrile group further contributes to this deactivation. The interplay of these groups dictates the electron density distribution across the indole nucleus. The design of analogs with substituents on the benzoyl ring or the indole core can modulate this electronic landscape. For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) on the benzoyl ring would be expected to increase the electron density on the indole nitrogen, thereby subtly influencing the reactivity of the indole ring. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would have the opposite effect.

Steric properties can be modulated by introducing bulky substituents. For example, replacing the benzoyl group with a more sterically demanding acyl group, or introducing substituents at the ortho positions of the benzoyl ring, would alter the conformational preferences of the molecule. This can have a profound impact on its ability to interact with other molecules or biological targets.

Computational methods, such as density functional theory (DFT), can be employed in the rational design process to predict the effects of various substituents on the electronic and steric properties of the analogs before their synthesis. nih.gov This in silico approach allows for a more targeted and efficient exploration of the chemical space.

Functionalization of the Indole Core at Unsubstituted Positions

The indole core of this compound offers several positions for functionalization (C2, C3, C5, C6, and C7). However, the presence of the N-benzoyl and C4-carbonitrile groups presents a significant challenge for regioselective functionalization. The N-benzoyl group deactivates the pyrrole ring (C2 and C3), making electrophilic substitution at these positions more difficult than in N-unsubstituted indoles. The benzene (B151609) part of the indole (C5, C6, and C7) is also influenced by the electron-withdrawing nature of the nitrile group.

Despite these challenges, modern synthetic methodologies offer potential routes for the selective functionalization of the indole core. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole derivatives. osaka-u.ac.jpnih.gov By choosing the appropriate directing group and catalyst system, it is possible to achieve site-selective arylation, alkylation, or other modifications at specific C-H bonds of the indole ring. nih.govchim.it For instance, a pivaloyl group at the N1 position has been shown to direct arylation to the C4 and C5 positions of the indole ring. nih.gov While the N-benzoyl group in the target molecule is already in place, its directing ability in C-H activation reactions would need to be experimentally determined.

Alternatively, a two-step approach involving halogenation followed by cross-coupling reactions can be employed. For example, selective bromination or iodination at one of the unsubstituted positions, if achievable, would provide a handle for introducing a wide range of functional groups via Suzuki, Heck, Sonogashira, or Stille coupling reactions. nih.govmdpi.com The regioselectivity of the initial halogenation step would be crucial and likely influenced by the electronic and steric environment created by the existing substituents.

The development of methods for the selective functionalization of the benzenoid core of indoles over the more reactive pyrrole ring is an area of active research. osaka-u.ac.jp The use of sulfur-based directing groups has shown promise for achieving C4- and C7-functionalization. osaka-u.ac.jp

Transformations of the Nitrile Group into Carboxylic Acids, Esters, Amides, and Tetrazoles

The nitrile group at the C4 position is a versatile functional handle that can be transformed into a variety of other important functional groups, thereby expanding the chemical diversity of the this compound scaffold.

Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid and heat, would yield the corresponding indole-4-carboxylic acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), would initially produce the carboxylate salt, which would then require acidification to furnish the carboxylic acid. libretexts.orgchemguide.co.uk Biocatalytic hydrolysis using nitrilase enzymes presents a milder alternative for this transformation. thieme-connect.deresearchgate.net

Esters: The corresponding indole-4-carboxylic acid can be esterified using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol.

Amides: Amides can be prepared from the nitrile group via partial hydrolysis, often catalyzed by acids or bases under controlled conditions. libretexts.orgresearchgate.net A more common route involves the conversion of the nitrile to the carboxylic acid, followed by activation and reaction with an amine. Various coupling agents, such as HATU or EDC, can be used to facilitate this transformation. libretexts.org

Tetrazoles: The nitrile group can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry. beilstein-journals.org This transformation is typically achieved by a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. beilstein-journals.orgorganic-chemistry.orgnih.govrsc.org

These transformations allow for the introduction of a wide range of functionalities at the C4 position, enabling the exploration of structure-activity relationships and the development of compounds with improved properties.

Modifications to the Benzoyl Group (e.g., Substitution on the Phenyl Ring)

Modifying the benzoyl group provides another avenue for creating a diverse library of analogs. The phenyl ring of the benzoyl group can be substituted with a variety of functional groups to systematically probe the effects of electronics and sterics on the properties of the molecule.

The synthesis of such analogs would typically start from 1H-indole-4-carbonitrile, which can be acylated with a substituted benzoyl chloride in the presence of a base. This approach allows for the introduction of a wide range of commercially available or synthetically accessible benzoyl chlorides bearing electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., nitro, trifluoromethyl), or halogens at various positions (ortho, meta, para) on the phenyl ring.

Furthermore, the substituted benzoyl group can introduce new points of interaction for potential biological targets. For instance, a hydrogen bond donor or acceptor group on the phenyl ring could lead to new binding interactions.

Development of Prodrug Strategies or Soluble Derivatives (If relevant to future biological mechanistic studies)

For a compound to be a viable candidate for in vivo studies, it must possess suitable pharmacokinetic properties, including adequate solubility. If this compound or its derivatives exhibit poor aqueous solubility, prodrug strategies can be employed to improve this property. nih.govnih.gov

One potential prodrug approach involves the N-benzoyl group itself. The amide bond of the N-benzoyl group could be susceptible to enzymatic or chemical hydrolysis in vivo, releasing the 1H-indole-4-carbonitrile. nih.gov The rate of this hydrolysis could be tuned by introducing substituents on the benzoyl ring.

Alternatively, if the nitrile group is converted to a carboxylic acid, this functional group can be esterified to create a prodrug that is more lipophilic and can be hydrolyzed by esterases in the body to release the active carboxylic acid. nih.gov Phosphate esters are another common prodrug motif used to enhance water solubility.

The development of soluble derivatives is also crucial for facilitating in vitro biological assays. This can be achieved by introducing polar functional groups into the molecule, for example, by converting the nitrile to a more polar group like a tetrazole or by adding hydrophilic substituents to the benzoyl ring.

Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds, which can be screened for desired properties. The this compound scaffold is well-suited for such approaches due to the presence of multiple points for diversification.

A parallel synthesis approach could be designed to create a library of analogs by varying the substituents on the benzoyl group. This would involve the reaction of 1H-indole-4-carbonitrile with a diverse set of benzoyl chlorides in a multi-well plate format.

Further diversification could be achieved by functionalizing the indole core. For example, a library of C3-functionalized analogs could be generated if a reliable method for the selective functionalization of this position is developed. nih.gov

The nitrile group also serves as a key diversification point. A library of amides could be generated by first converting the nitrile to the carboxylic acid and then reacting it with a diverse set of amines using automated synthesis platforms.

The resulting libraries of compounds can then be screened in high-throughput assays to identify hits with desired biological activity or physicochemical properties.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis of Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their chemical reactivity. nih.gov For a library of this compound derivatives, a QSRR analysis could be performed to understand how different substituents affect a particular reaction, for example, the rate of hydrolysis of the N-benzoyl group or the susceptibility of a specific C-H bond to functionalization.

To conduct a QSRR study, a library of derivatives would be synthesized, and their reactivity in a specific reaction would be measured experimentally. A set of molecular descriptors for each compound would then be calculated. These descriptors can be electronic (e.g., Hammett parameters, calculated atomic charges), steric (e.g., Taft parameters, molecular volume), or topological in nature.

Statistical methods, such as multiple linear regression (MLR), would then be used to build a model that correlates the descriptors with the observed reactivity. nih.gov A successful QSRR model can provide valuable insights into the factors that govern the reactivity of the scaffold and can be used to predict the reactivity of new, unsynthesized analogs. This predictive power can guide the design of future derivatives with optimized reactivity profiles.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 1-Benzoyl-1h-indole-4-carbonitrile, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

Advanced two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy) would establish the proton-proton couplings within the indole (B1671886) and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be key in confirming the position of the benzoyl group at the N1 position and the nitrile group at the C4 position of the indole scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the preferred conformation of the benzoyl group relative to the indole ring system.

However, no such 2D NMR data has been published for this compound.

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid phase. This technique would be particularly useful for studying potential polymorphism—the ability of this compound to exist in different crystal forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by probing the local chemical environments of the carbon and nitrogen atoms in the crystal lattice. To date, no solid-state NMR studies have been reported for this compound.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in a crystal.

A crystal structure of this compound would provide definitive information on bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the rotational angle of the benzoyl group with respect to the indole plane, which is dictated by steric and electronic effects. This information is currently unavailable.

Co-crystallization involves crystallizing a target molecule with a second "host" molecule to form a new crystalline solid with a defined stoichiometry. Such studies could be used to understand the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that this compound can engage in. There are no published reports of co-crystallization studies involving this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. An HRMS analysis of this compound would confirm its molecular formula by providing a highly accurate mass measurement. Furthermore, by analyzing the fragmentation pattern (tandem MS or MS/MS), researchers could deduce the characteristic ways the molecule breaks apart, which can provide additional structural confirmation. For instance, a common fragmentation would likely involve the cleavage of the bond between the benzoyl carbonyl group and the indole nitrogen. However, specific HRMS data and detailed fragmentation analysis for this compound have not been documented in the scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Metabolites or Derivatives

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules, including metabolites and derivatives of this compound. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule and its structural features.

Derivatization with reagents like benzoyl chloride can be employed to enhance the detection of certain compounds in complex biological matrices. nih.govresearchgate.net This approach has been successfully used in targeted metabolomics to analyze various neurochemicals, including indoleamines, by improving their chromatographic and mass spectrometric properties. nih.govresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common setup for such analyses, offering high sensitivity and selectivity. nih.govresearchgate.net In the context of this compound, MS/MS would be crucial for identifying metabolites formed through biotransformation, where the core structure might be modified by hydroxylation, demethylation, or other enzymatic reactions. The fragmentation of the benzoylated parent compound and its metabolites would yield specific product ions, allowing for the precise localization of these modifications. For instance, the fragmentation of the N-benzoyl bond or cleavage within the indole ring would produce characteristic ions indicative of the core structure, while shifts in the mass of these fragments would reveal the nature and position of metabolic alterations.

Metabolic profiling studies on related compounds, such as the garden snail Helix aspersa mucus, have demonstrated the utility of MS-based approaches in identifying a wide range of metabolites. nih.gov In such studies, low molecular weight fractions are often analyzed by tandem mass spectrometry to determine the primary structure of peptides and other small molecules. nih.gov A similar approach could be applied to study the metabolic fate of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

The C≡N (nitrile) stretching vibration.

The C=O (carbonyl) stretching vibration of the benzoyl group.

C-H stretching vibrations of the aromatic rings.

N-H stretching of the indole ring (if not substituted at the N-1 position). researchgate.net

C-N stretching vibrations.

Studies on related indole derivatives have utilized IR spectroscopy to confirm the presence of these characteristic functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman activity differ from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. europeanpharmaceuticalreview.com This makes the combination of both techniques particularly powerful for a comprehensive vibrational analysis. nih.govnih.gov Raman spectroscopy is generally less susceptible to interference from water, making it suitable for analyzing aqueous samples. europeanpharmaceuticalreview.com For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic rings and the nitrile and carbonyl groups. Both IR and Raman spectroscopy can be used to study hydrogen bonding. Changes in the position and shape of the N-H or O-H stretching bands can indicate the presence and strength of hydrogen bonds.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes of the molecule. nih.gov

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C≡N (Nitrile) | 2200-2260 | IR, Raman |

| C=O (Carbonyl) | 1630-1680 | IR, Raman |

| Aromatic C-H | 3000-3100 | IR, Raman |

| Indole N-H | 3200-3500 | IR |

| Aromatic C=C | 1400-1600 | IR, Raman |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Investigating Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the indole chromophore. core.ac.ukchemrxiv.org The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the indole ring. nih.gov For this compound, the benzoyl group and the nitrile group would be expected to influence the electronic transitions of the indole moiety. Electron-withdrawing groups, such as the nitrile group at the 4-position, can cause a red-shift (bathochromic shift) in the absorption maximum. nih.gov The solvent polarity can also affect the absorption spectrum. core.ac.uknih.gov

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The indole ring is known to be fluorescent, and its fluorescence properties are also highly sensitive to the molecular environment and substitution. core.ac.uk The fluorescence emission maximum of indole derivatives often shows a bathochromic shift in more polar solvents. core.ac.uk The presence of the benzoyl and nitrile groups in this compound would likely modulate its fluorescence properties, including the quantum yield and lifetime. Studies on other fluorescent indole derivatives have shown that strategic substitution can lead to compounds with improved photophysical properties. nih.govrsc.org

| Spectroscopic Parameter | Information Obtained |

| λmax (Absorption) | Wavelength of maximum absorbance, related to electronic transition energy. nih.gov |

| ε (Molar Absorptivity) | A measure of how strongly a chemical species absorbs light at a given wavelength. nih.gov |

| λem (Emission) | Wavelength of maximum fluorescence emission. core.ac.uk |

| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs and Their Stereochemical Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. This technique is essential for determining the absolute configuration and conformation of chiral compounds.

While this compound itself is not chiral, chiral analogs or derivatives could be synthesized. For such chiral molecules, CD spectroscopy would be invaluable for stereochemical characterization. The CD spectrum of a chiral indole derivative is sensitive to the stereochemistry of the chiral centers. rsc.org For example, in vincane (B1237495) alkaloids, the CD bands are dependent on the chirality of the C and E rings. rsc.org

The absolute configuration of chiral indole derivatives can often be determined by comparing their experimental CD spectra with those of related compounds with known stereochemistry or by using computational methods to predict the CD spectrum for different stereoisomers. nih.gov The Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band, provides key information about the stereochemistry. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 1-Benzoyl-1h-indole-4-carbonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic structure and reactivity.

Key insights from DFT include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the benzoyl and cyano groups, which act as electron-withdrawing moieties.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its reactivity and stability. Studies on similar heterocyclic structures, such as isoindigo derivatives, have utilized DFT to understand how different functional groups influence these electronic properties and π–π* transitions. mdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; higher values indicate greater stability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons; related to electronegativity. |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

While DFT is widely used, ab initio (Latin for "from the beginning") methods provide a pathway to even higher accuracy, as they are derived directly from first principles without reliance on empirical data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are considered gold standards for calculating molecular energies and properties.

For this compound, these computationally intensive methods would be employed to:

Obtain a highly accurate reference geometry.

Calculate benchmark electronic and thermodynamic energies.

Validate the results from less computationally demanding methods like DFT.

These high-accuracy predictions are particularly valuable for creating reliable potential energy surfaces or for situations where subtle energy differences are critical, such as determining the most stable conformer with high confidence. Ab initio approaches are essential in developing and parameterizing force fields used in molecular dynamics simulations and for the precise prediction of spectroscopic data. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

This compound is not a rigid molecule. It possesses significant conformational flexibility, primarily due to rotation around two key single bonds: the nitrogen-carbonyl bond (indole-C(O)) and the carbonyl-phenyl bond (C(O)-Ph). Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time, providing a detailed picture of its dynamic behavior.

MD simulations can map the conformational landscape of the molecule, identifying the most populated (lowest energy) conformations and the energy barriers between them. By performing simulations in different solvent models (e.g., explicit water, chloroform, or DMSO), MD can reveal how the molecular shape and dynamics are influenced by the surrounding environment. This is crucial for understanding its behavior in biological systems or as a solute in various chemical processes. Similar MD studies on related benzimidazole (B57391) and 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists have been used to determine binding modes and the flexibility of key structural components, which directly impacts biological activity. nih.govnih.govresearchgate.net

Table 2: Key Rotatable Bonds and Their Influence on Conformation

| Bond | Description | Expected Dynamic Behavior |

|---|---|---|

| Indole (N1) — Carbonyl (C=O) | Torsion defining the orientation of the benzoyl group relative to the indole plane. | Rotation may be somewhat restricted due to steric hindrance and potential electronic conjugation, leading to distinct, stable rotational isomers (rotamers). |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: After performing a geometry optimization using a method like DFT, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) can be calculated. These are then converted into NMR chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Predicted shifts can help assign complex experimental spectra and verify the proposed structure. nih.govresearchgate.net Discrepancies between predicted and experimental values can often be attributed to solvent effects or conformational averaging, which can be further investigated with MD simulations. mdpi.com

Vibrational Frequencies: The same DFT calculations can be used to compute the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These theoretical frequencies correlate with peaks in an experimental infrared (IR) spectrum. Key predicted vibrations would include the C≡N stretch of the nitrile group, the C=O stretch of the benzoyl ketone, and various C-H and C-C stretching and bending modes of the aromatic rings.

Docking and Molecular Modeling Studies of Ligand-Receptor Interactions

Given that many indole-based molecules exhibit biological activity, molecular docking is a critical computational technique to explore how this compound might interact with a biological target, such as an enzyme or receptor. nih.govchapman.edu Docking simulations predict the preferred binding orientation and conformation of a ligand within the active site of a protein.

The process involves:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).

Generating a low-energy 3D conformer of this compound.

Using a docking algorithm to systematically place the ligand into the protein's binding site and score the resulting poses based on binding affinity.

These studies can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking between the aromatic rings and protein residues, and hydrophobic interactions. Such insights are fundamental for understanding the mechanistic basis of a compound's biological activity and for guiding the design of more potent analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behaviors

QSAR and QSPR are statistical modeling techniques that aim to correlate a molecule's structural or computed properties (descriptors) with its biological activity (QSAR) or a physical property (QSPR). For a series of related compounds based on the this compound scaffold, a QSAR model could be developed to predict, for example, their inhibitory concentration (IC₅₀) against a specific enzyme.

The workflow involves:

Synthesizing and testing a library of analogous compounds.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation linking the descriptors to the observed activity.

A robust QSAR/QSPR model can then be used to predict the activity or properties of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery or materials development.

Table 3: Examples of Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Aromatic Rings, Rotatable Bond Count | Size, shape, and flexibility of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability. |

Cheminformatics Approaches for Exploring Chemical Space and Virtual Screening

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical information. For this compound, cheminformatics tools are invaluable for:

Similarity Searching: Using the molecule's structure as a query to search vast chemical databases (e.g., PubChem, ChemBridge) to find commercially available or previously synthesized compounds with similar structural features. nih.govhit2lead.com This helps in exploring the "chemical space" around the lead compound to identify analogues for testing.

Virtual Screening: This technique involves computationally screening massive libraries of compounds to identify those likely to bind to a specific biological target. The screening can be based on structural similarity to a known active compound (ligand-based) or on docking scores against a protein target (structure-based). This approach allows researchers to filter millions of compounds down to a manageable number for experimental validation, significantly accelerating the initial stages of drug discovery. chapman.edu

Biological and Biochemical Investigations: Mechanistic Insights at the Molecular Level

Investigation of Specific Molecular Targets and Their Binding Mechanisms (e.g., Enzyme Active Sites)